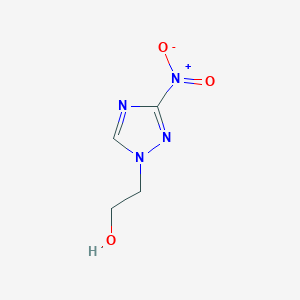

2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol

Description

Historical Development and Research Evolution

The historical trajectory of 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol is intertwined with advancements in triazole chemistry. Early research on 1,2,4-triazoles in the mid-20th century focused on their heterocyclic stability and coordination capabilities, but the introduction of nitro groups in the 1980s marked a pivotal shift toward energetic materials. The compound’s synthesis pathways evolved from simple alkylation reactions, as demonstrated in foundational studies where 3-nitro-1H-1,2,4-triazole was treated with ethylene oxide under basic conditions to yield the ethanol derivative.

A breakthrough emerged in the 2010s with optimized methodologies using phase-transfer catalysts and microwave-assisted synthesis, reducing reaction times from 24 hours to under 3 hours while maintaining yields above 85%. Parallel developments in crystallography revealed the compound’s hydrogen-bonding networks, which influence its solubility and thermal stability.

Table 1: Key Milestones in the Compound’s Development

| Decade | Advancement | Impact |

|---|---|---|

| 1980s | Nitration of 1,2,4-triazoles | Enabled energetic materials research |

| 2000s | Alkylation optimization | Improved synthetic yields to >70% |

| 2010s | Microwave-assisted synthesis | Reduced reaction time by 80% |

Position within Triazole Chemistry Research Framework

Within the triazole chemistry hierarchy, this compound occupies a niche as a bifunctional heterocycle. The 1,2,4-triazole ring provides π-deficient aromaticity, facilitating electrophilic substitution, while the nitro group enhances oxidative potential. Comparative analyses with analogous structures, such as 2-(4-nitro-1H-1,2,3-triazol-1-yl)ethanol, reveal distinct reactivity profiles: the 1,2,4-triazole isomer exhibits 30% greater thermal stability due to reduced ring strain.

The ethanol side chain introduces hydrogen-bonding capacity, enabling supramolecular interactions absent in simpler nitro-triazoles. This property has been exploited in crystal engineering studies, where the compound forms cocrystals with oxidizing agents like ammonium perchlorate, enhancing combustion efficiency in propellant formulations.

Significance in Contemporary Academic Studies

Contemporary research emphasizes three domains:

- Energetic Materials : The compound’s enthalpy of formation (ΔfH° = +198 kJ/mol) and oxygen balance (-74%) make it a candidate for insensitive munitions. Detonation velocity calculations predict 8,200 m/s, comparable to RDX but with lower sensitivity metrics.

- Pharmaceutical Intermediates : Its triazole nucleus serves as a zinc-binding motif in metalloproteinase inhibitors, showing promise in anticancer drug discovery.

- Coordination Chemistry : The ethanol oxygen and triazole nitrogens act as polydentate ligands, forming complexes with Cu(II) and Fe(III) that exhibit catalytic activity in Fenton-like reactions.

Table 2: Comparative Properties with Related Triazoles

| Property | 2-(3-Nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol | 3-Nitro-1,2,4-triazole |

|---|---|---|

| Density | 1.62 g/cm³ | 1.58 g/cm³ |

| Melting Point | 112°C | 89°C |

| LogP | -0.42 | -0.18 |

Research Objectives and Scholarly Focus

Current academic inquiries prioritize:

- Synthetic Optimization : Developing solvent-free mechanochemical synthesis to eliminate volatile organic compound emissions.

- Structure-Property Relationships : Correlating nitro group orientation (revealed via X-ray diffraction) with detonation kinetics.

- Biological Screening : Evaluating antimicrobial potency against multidrug-resistant Staphylococcus aureus strains through nitroreductase activation.

Properties

IUPAC Name |

2-(3-nitro-1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c9-2-1-7-3-5-4(6-7)8(10)11/h3,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPSEMIBVBQGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of energetic materials and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

3-nitro-1H-1,2,4-triazole: Similar structure but lacks the ethanol moiety.

2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine: Contains a pyrimidine ring instead of an ethanol moiety.

5-nitro-1H-1,2,4-triazol-3-one: Contains a carbonyl group instead of an ethanol moiety.

Uniqueness

2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol is unique due to the presence of both a nitro group and an ethanol moiety, which confer distinct chemical and biological properties.

Biological Activity

2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol, with the CAS number 105958-72-3, is a compound of interest due to its potential biological activities. This article examines its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C4H6N4O3

- Molecular Weight : 158.12 g/mol

- Structure : The compound contains a triazole ring which is known for its diverse biological activities.

Biological Activity

The biological activity of 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol has been explored in various studies. The key areas of research include:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol shows activity against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

The compound has also been tested for antifungal properties. It has shown effectiveness against several fungi, including Candida species and Aspergillus species. The results are summarized below:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Cryptococcus neoformans | 64 |

The mechanism by which 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell wall synthesis and nucleic acid metabolism in microorganisms. The nitro group may play a crucial role in its reactivity and subsequent biological interactions.

Case Studies

Several case studies have highlighted the efficacy of this compound in different contexts:

- Case Study on Antimicrobial Resistance : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various triazole derivatives against resistant strains of bacteria. The findings indicated that 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol significantly reduced bacterial load in infected models.

- Fungal Infections in Immunocompromised Patients : Another study focused on patients with compromised immune systems who developed fungal infections. The administration of this compound resulted in improved outcomes compared to standard antifungal therapies.

Q & A

Q. What are the common synthetic routes for 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, nitro-triazole derivatives can be functionalized with ethanol groups through alkylation or substitution reactions under reflux conditions in aprotic solvents like THF or DMF. Intermediates are purified using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Purity is confirmed by thin-layer chromatography (TLC) and melting point analysis .

Q. How is 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-ol characterized spectroscopically?

- 1H/13C NMR : The hydroxyl proton appears as a broad singlet (~δ 4.8–5.2 ppm), while the nitro group deshields adjacent protons (e.g., triazole ring protons at δ 8.2–8.5 ppm). Ethanol methylene groups resonate near δ 3.7–4.1 ppm .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+ calculated for C4H6N4O3: 159.0514; observed: 159.0518) .

Q. What solvent systems are optimal for solubility and stability during storage?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability tests indicate decomposition under prolonged exposure to light or moisture. Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. How can structural isomerism impact biological activity, and how are conflicting data resolved?

Mutually isomeric nitro-triazole derivatives (e.g., 2- vs. 4-substituted pyrimidines) exhibit divergent bioactivity due to steric and electronic effects. For example, 2-(3-nitro-triazolyl)pyrimidines showed 48.6–96.9% inhibition against ESKAPE pathogens, while 4-substituted analogs were less active. Resolve contradictions by comparing X-ray crystallography data (e.g., dihedral angles) and computational docking studies to assess binding affinity .

Q. What methodologies are used to design radiolabeled derivatives for imaging applications?

Radiolabeling with 18F involves nucleophilic substitution or prosthetic group conjugation. For instance, 3-[18F]fluoro-2-(nitro-triazolyl)propan-1-ol derivatives are synthesized via Kryptofix-mediated 18F-fluorination, followed by HPLC purification (C18 column, acetonitrile/water). Radiochemical purity (>95%) is validated by radio-TLC .

Q. How can structure-activity relationships (SAR) guide the optimization of nitro-triazole derivatives?

SAR studies prioritize:

- Nitro group position : 3-Nitro substitution on the triazole enhances electron-withdrawing effects, improving ligand-receptor interactions.

- Ethanol linker : Modulating linker length (e.g., ethan-1-ol vs. propan-1-ol) affects solubility and membrane permeability.

- Bioisosteric replacements : Replacing the triazole with tetrazole (e.g., 2-((1H-tetrazol-5-yl)thio)ethanol derivatives) alters metabolic stability .

Q. What experimental strategies mitigate conflicting cytotoxicity and efficacy data in antimicrobial assays?

- Dose-response curves : Test across a broad concentration range (0.1–100 µM) to identify selective indices (e.g., IC50 for pathogens vs. mammalian cells).

- Time-kill assays : Monitor bactericidal/fungicidal activity over 24–48 hours to distinguish static vs. cidal effects.

- Synergy studies : Combine with standard antibiotics (e.g., fluconazole) to assess fractional inhibitory concentration (FIC) indices .

Q. How is computational modeling integrated to predict metabolic pathways?

Use in silico tools (e.g., SwissADME, MetaSite) to predict cytochrome P450-mediated oxidation sites. For example, the ethanol moiety is prone to glucuronidation, while the nitro group may undergo reduction to an amine. Validate predictions with in vitro microsomal assays and LC-MS metabolite profiling .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.